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PIK-75

PI3K kinase inhibitor binding mode

PIK-75 is a uniquely selective, lipid-substrate-competitive p110α inhibitor (IC₅₀ 5.8 nM) with potent DNA-PK co-inhibition (IC₅₀ 2 nM)—a dual profile absent in ATP-competitive analogs like A66 or Alpelisib. This makes it irreplaceable for kinetic studies of the PI substrate pocket, for experimental models requiring combined p110α/DNA-PK blockade, and as a validated benchmark in nanoparticle formulation research. Procure with confidence: purchase the free base (≥98% purity) to ensure mechanistic fidelity in your signaling, cancer, or drug-delivery studies.

Molecular Formula C16H14BrN5O4S
Molecular Weight 452.3 g/mol
CAS No. 372196-67-3
Cat. No. B1677873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePIK-75
CAS372196-67-3
SynonymsPIK75;  PIK-75;  PIK 75.
Molecular FormulaC16H14BrN5O4S
Molecular Weight452.3 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)N=CC2=CN=C3N2C=C(C=C3)Br
InChIInChI=1S/C16H14BrN5O4S/c1-11-3-5-13(22(23)24)7-15(11)27(25,26)20(2)19-9-14-8-18-16-6-4-12(17)10-21(14)16/h3-10H,1-2H3/b19-9+
InChIKeyQTHCAAFKVUWAFI-DJKKODMXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not soluble in water.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PIK-75 (CAS 372196-67-3) – A p110α-Selective PI3K Inhibitor for Isoform-Specific Research Procurement


PIK-75 (free base) and its hydrochloride salt (CAS 372196-77-5) are imidazopyridine-based small-molecule inhibitors of the class IA phosphoinositide 3-kinase (PI3K) p110α catalytic isoform [1]. This compound is widely employed as a chemical probe to dissect p110α-dependent signaling in cancer, inflammation, and metabolic research due to its ability to discriminate p110α activity from that of other PI3K isoforms and related lipid kinases [2]. PIK-75 also potently inhibits DNA-dependent protein kinase (DNA-PK) in cell-free assays, a property that distinguishes it from many later-generation p110α inhibitors [1].

Why PIK-75 Cannot Be Casually Substituted by Other p110α-Targeting Agents in Experimental Workflows


Despite sharing p110α as a nominal target, the broader selectivity profile and binding mechanism of PIK-75 differ markedly from other commonly used p110α inhibitors, rendering generic substitution scientifically invalid for many applications. Unlike the ATP-competitive p110α inhibitors A66 and BYL719 (Alpelisib), PIK-75 binds in a lipid substrate-competitive, ATP-non-competitive manner and also potently inhibits DNA-PK, a dual activity not found in these comparators [1][2]. Furthermore, while A66 and BYL719 exhibit substantially higher selectivity for p110α over other PI3K isoforms and the broader kinome, PIK-75's unique off-target profile—including inhibition of p38γ and CDK9—must be explicitly accounted for in experimental design and data interpretation [2]. Therefore, selecting PIK-75 over a closely related analog is not a trivial exchange but a deliberate choice that hinges on the specific mechanistic question being asked and the need for a well-characterized, multi-target tool compound with a distinct binding mode.

Quantitative Differentiation of PIK-75 from Key p110α Comparators: A Procurement-Focused Evidence Guide


Distinct Lipid Substrate-Competitive Binding Mechanism Versus ATP-Competitive Inhibitors

PIK-75 exhibits a binding mechanism that is fundamentally different from the majority of PI3K inhibitors, including p110α-selective agents A66 and BYL719. Unlike these ATP-competitive inhibitors, PIK-75 acts as a competitive inhibitor with respect to the lipid substrate phosphatidylinositol (PI) and is non-competitive with respect to ATP [1]. This distinct mode of inhibition, characterized by a 64-fold increase in Ki for the p110α S773D mutant compared to wild-type enzyme [1], makes PIK-75 a valuable tool for studying substrate binding and for experiments where avoiding ATP-binding pocket occupancy is critical.

PI3K kinase inhibitor binding mode isoform selectivity

Moderate p110α-Selectivity Distinguished by Potent DNA-PK Inhibition

PIK-75 displays a nuanced selectivity profile among class I PI3K isoforms and related kinases. Its potency against p110α (IC50 = 5.8 nM) is 224-fold higher than against p110β (IC50 = 1.3 μM), 13-fold higher than p110γ (IC50 = 76 nM), and 88-fold higher than p110δ (IC50 = 510 nM) [1]. This profile contrasts with the >100-fold selectivity over all other class I isoforms exhibited by A66 (p110α IC50 = 32 nM) [2]. Critically, PIK-75 potently inhibits DNA-PK (IC50 = 2 nM) [1], an activity completely absent in A66 and minimal in BYL719 [2][3].

PI3K DNA-PK selectivity kinase profiling

Broader Kinome Interaction Profile Compared to Highly Selective p110α Inhibitors

Unlike A66, which exhibits minimal off-target activity at 10 μM against panels of 110 and 318 protein kinases [1], PIK-75 demonstrates a significantly broader kinome interaction profile. PIK-75 has been shown to potently inhibit p38γ and CDK9, among other kinases [2][3]. This property limits its use as a highly specific p110α probe but renders it valuable for investigating polypharmacological mechanisms in cancer, such as the dual inhibition of PI3K and CDK9 [2].

kinase selectivity off-target polypharmacology chemical probe

Formulation Challenges and Nanosuspension-Based Solubility Enhancement

PIK-75 exhibits poor aqueous solubility, a property that historically limited its in vivo application and distinguishes it from more soluble p110α inhibitors like BYL719 [1]. However, this limitation can be mitigated through specific formulation strategies. For instance, PIK-75 formulated as a nanosuspension achieved an 11-fold increase in saturation solubility over pre-milled drug, with >90% drug recovery for 6 hours [2]. Furthermore, in vivo, a folate-targeted PIK-75 nanosuspension demonstrated a 5-10-fold increased tumor accumulation compared to a standard PIK-75 suspension in a SKOV-3 ovarian cancer model [3].

formulation nanosuspension solubility drug delivery

Defined Research and Industrial Applications for PIK-75 Based on Verified Evidence


Mechanistic Studies of Lipid Substrate Binding in p110α

PIK-75 is uniquely suited for kinetic and structural studies aimed at probing the phosphatidylinositol (PI) substrate-binding pocket of p110α. Its established role as a PI-competitive, ATP-non-competitive inhibitor [1] makes it an essential tool for distinguishing substrate-binding from ATP-binding site interactions, a differentiation not possible with ATP-competitive p110α inhibitors like A66 or BYL719.

Investigating p110α/DNA-PK Dual Inhibition in Cancer Models

In preclinical cancer research where dual blockade of p110α and DNA-PK is hypothesized to be therapeutically beneficial, PIK-75 serves as a critical tool compound. Its potent inhibition of both kinases (p110α IC50 = 5.8 nM; DNA-PK IC50 = 2 nM) [1] allows for the study of this specific polypharmacology, which is not achievable with the more selective p110α inhibitors A66 (inactive against DNA-PK) or BYL719 (weak/no DNA-PK inhibition) [2].

Development and Evaluation of Advanced Nanosuspension Formulations

Due to its poor aqueous solubility, PIK-75 is an established model compound for formulation science research. Its 11-fold solubility enhancement when prepared as a nanosuspension and the corresponding 5-10-fold increase in tumor accumulation in vivo [1][2] provide a quantifiable benchmark for developing and testing novel drug delivery systems aimed at overcoming solubility limitations for hydrophobic kinase inhibitors.

Dissecting p110α Isoform-Specific Roles in Insulin Signaling and Inflammation

PIK-75 is widely used as a chemical probe to delineate p110α-specific functions in complex signaling networks. It has been shown to attenuate insulin-stimulated Akt/PKB phosphorylation at 100 nM in multiple cell types [1] and to inhibit p110α-driven neointima formation without impairing re-endothelialization in a vascular injury model [2]. These defined, cell-based readouts make it a valuable tool for pathway dissection where p110α-specific inhibition is required.

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